molecular formula C16H12O2 B015466 2,7-Dimethylanthraquinone CAS No. 3286-01-9

2,7-Dimethylanthraquinone

Cat. No.: B015466
CAS No.: 3286-01-9
M. Wt: 236.26 g/mol
InChI Key: RATJDSXPVPAWJJ-UHFFFAOYSA-N
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Description

2,7-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 7 positions on the anthraquinone core. This compound is known for its yellow solid form and is used in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,7-dimethylnaphthalene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts reactions, followed by purification processes such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Dimethylanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dimethylanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

  • 1,4-Dimethylanthraquinone
  • 2,6-Dimethylanthraquinone
  • 1,5-Dimethylanthraquinone

Comparison: 2,7-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylanthraquinones, it may exhibit different redox potentials and interaction profiles with biological targets .

Properties

IUPAC Name

2,7-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJDSXPVPAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372714
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-01-9
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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